Superior Potency Among Early Polyamine Antagonists: Arcaine vs. Agmatine, Diethylenetriamine, and 1,8-Octanediamine
In a direct comparative study evaluating polyamine antagonists as experimental tools, arcaine demonstrated superior potency relative to agmatine, diethylenetriamine, and 1,8-octanediamine in inhibiting [³H]MK-801 binding to rat brain membranes [1]. The study explicitly identified arcaine as "the antagonist of choice due to its greater potency" [1].
| Evidence Dimension | Inhibition of [³H]MK-801 binding to NMDA receptor complex |
|---|---|
| Target Compound Data | Arcaine: IC₅₀ = 9.13 µM |
| Comparator Or Baseline | Agmatine, diethylenetriamine, 1,8-octanediamine |
| Quantified Difference | Arcaine identified as most potent among the four compared polyamine antagonists |
| Conditions | [³H]MK-801 binding assay using well-washed rat brain membranes |
Why This Matters
Procurement of arcaine over less potent polyamine antagonists enables lower working concentrations, reducing potential off-target effects and conserving compound quantity for extended experimental series.
- [1] Reynolds IJ. Arcaine uncovers dual interactions of polyamines with the N-methyl-D-aspartate receptor. J Pharmacol Exp Ther. 1990;255(3):1001-1007. View Source
